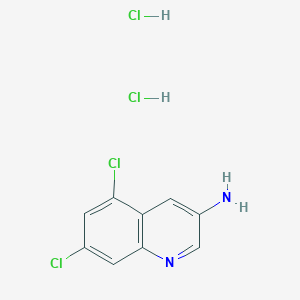

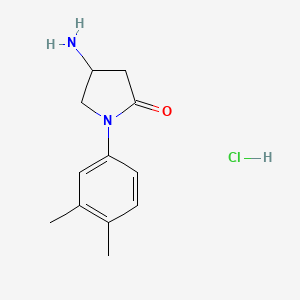

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

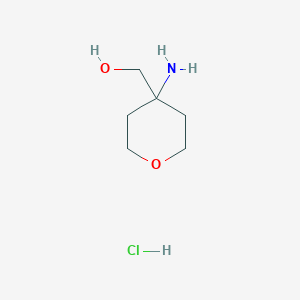

“4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is used for research purposes .

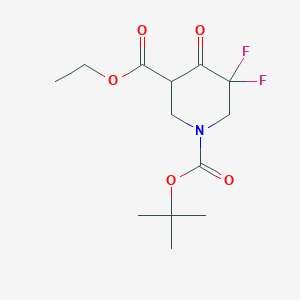

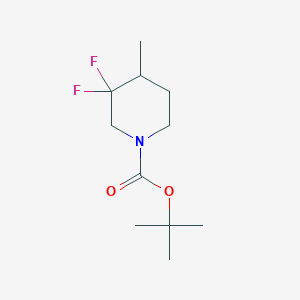

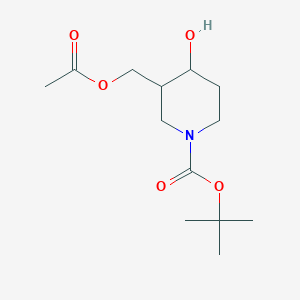

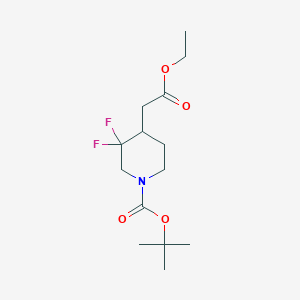

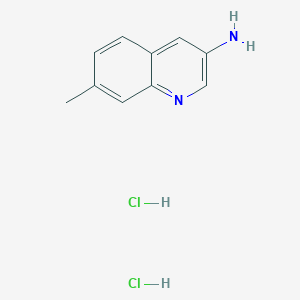

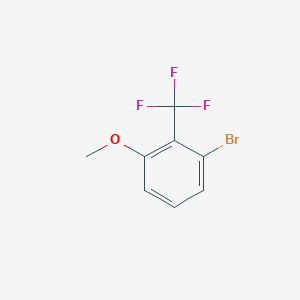

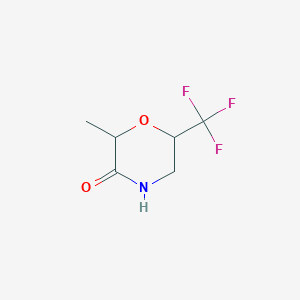

Molecular Structure Analysis

The molecular weight of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is 240.73 . The compound contains a pyrrolidin-2-one group attached to a 3,4-dimethylphenyl group via an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” such as its melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Pharmaceutical Drug Development

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride: is a compound that can be utilized in the development of new pharmaceutical drugs. Its structure is amenable to binding with various biological targets, which can be exploited to create medications with specific actions, such as enzyme inhibition or receptor modulation. The compound’s ability to interact with different proteins allows for the exploration of novel therapeutic pathways, potentially leading to treatments for diseases that currently lack effective medication options .

Anticancer Research

This compound has shown promise in anticancer research, particularly in the synthesis of molecules with potential anticancer activities. Its amino group can be used to attach other pharmacophores, creating new molecules that can be tested against various cancer cell lines. For example, derivatives of this compound have been evaluated for their cytotoxicity against breast cancer cell lines, indicating its utility in developing new anticancer agents .

Antimicrobial Applications

The antimicrobial potential of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride and its derivatives has been explored in various studies. It has been compared to reference drugs like amoxicillin for its antibacterial properties and has shown comparable results. This suggests that the compound could be a starting point for the development of new antibacterial agents .

Chemical Biology & Biochemistry

In chemical biology and biochemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactive amino group allows for selective modifications, enabling researchers to study the biological effects of these modifications. This can lead to a better understanding of biological processes at the molecular level and the development of biochemical tools .

Material Science

The compound’s chemical structure makes it suitable for surface functionalization in material science. It can be used to modify the surface properties of nanoparticles, such as silver nanoparticles, to enhance their interaction with biological systems. This is particularly useful in creating materials with specific biological activities or diagnostic capabilities .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry, and 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride can serve as a precursor for the synthesis of various heterocycles, such as triazoles. These compounds have significant applications in drug discovery, particularly as antifungal agents. The compound’s versatility in forming different heterocyclic structures makes it a valuable tool in the synthesis of new medicinal agents .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The presence of the active azomethine pharmacophore is known to condition the biological activity of similar compounds .

Pharmacokinetics

The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Result of Action

Similar compounds with an active azomethine pharmacophore have been found to exhibit various biological activities .

Action Environment

It is known that the compound can be shipped at room temperature, suggesting some degree of environmental stability .

Propriétés

IUPAC Name |

4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUZQQJVZXQWDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)